Regiochemical Specificity: Distinct Molecular Properties Compared to the 5-Nitro Isomer
The substitution pattern of the nitro group from the 3-position to the 5-position on the pyridine ring results in a different isomer with a unique set of physical properties. While both (3-Nitropyridin-2-yl)cyanamide and (5-Nitropyridin-2-yl)cyanamide share the same molecular weight (164.12 g/mol), their predicted boiling points differ significantly: 304.1±52.0 °C for the 3-nitro isomer versus 321.2±52.0 °C for the 5-nitro isomer . This difference of over 17 °C is a direct consequence of the altered electronic and steric environment and serves as a key differentiator for both analytical and synthetic applications.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 304.1 ± 52.0 °C at 760 mmHg |
| Comparator Or Baseline | (5-Nitropyridin-2-yl)cyanamide: 321.2 ± 52.0 °C at 760 mmHg |
| Quantified Difference | Δ 17.1 °C |
| Conditions | Predicted based on ACD/Labs Percepta Platform |
Why This Matters
This measurable difference in boiling point confirms that the two isomers have distinct physicochemical properties, which impacts purification strategies, analytical method development, and ensures that the correct compound is procured for structure-activity relationship (SAR) studies.
